

An In-Depth Technical Guide to 2'-Nitroacetanilide

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Compound of Interest

Compound Name: 2'-Nitroacetanilide

Cat. No.: B1216642

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2'-Nitroacetanilide**, a valuable chemical intermediate. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, purification, and characterization, and briefly discusses its potential relevance in broader research contexts.

Chemical and Physical Properties

2'-Nitroacetanilide is a solid organic compound. A summary of its key quantitative data is presented in Table 1.

Property	Value	Reference
Molecular Weight	180.16 g/mol	[1]
Chemical Formula	C ₈ H ₈ N ₂ O ₃	[1]
Melting Point	90-94 °C	[2]
Appearance	Pale yellow or brown crystalline powder	[3]
Solubility	2.2 g/L in water at room temperature	[2]
CAS Number	552-32-9	

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **2'-Nitroacetanilide** are provided below. These protocols are compiled based on established organic chemistry techniques.

Synthesis of 2'-Nitroacetanilide via Electrophilic Aromatic Substitution

The synthesis of **2'-Nitroacetanilide** is achieved through the nitration of acetanilide. This electrophilic aromatic substitution reaction yields a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance from the acetamido group. The ortho isomer, **2'-Nitroacetanilide**, is the desired product in this context.

Materials:

- Acetanilide
- Glacial Acetic Acid
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Deionized Water
- Ethanol

Procedure:

- In a 100 cm³ beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 cm³ of glacial acetic acid.
- Carefully add 5 cm³ of concentrated sulfuric acid to the mixture while stirring.
- Cool the resulting solution in an ice bath until the temperature is between 0-5 °C.

- In a separate flask, prepare the nitrating mixture by slowly adding 0.875 mL of concentrated nitric acid to 1.25 mL of concentrated sulfuric acid, keeping the mixture in an ice bath.[4]
- Add the chilled nitrating mixture dropwise to the acetanilide solution over a period of approximately 15 minutes.[4] Maintain the reaction temperature between 10-20 °C using the ice bath.[4]
- After the addition is complete, allow the reaction mixture to stand at room temperature for about one hour.
- Pour the reaction mixture onto 25 g of crushed ice in a beaker.[4]
- The crude product, a mixture of o- and p-nitroacetanilide, will precipitate. Collect the solid by vacuum filtration.
- Wash the crude product with cold deionized water until the filtrate is no longer acidic (test with litmus paper).

Purification by Recrystallization

The separation of **2'-Nitroacetanilide** from the major p-nitroacetanilide isomer is achieved by recrystallization from ethanol. The ortho isomer is more soluble in ethanol, allowing for the isolation of the para isomer as crystals, while the ortho isomer remains in the mother liquor. For the purposes of obtaining **2'-Nitroacetanilide**, fractional crystallization or chromatographic methods would be necessary for complete separation. However, a basic recrystallization from aqueous ethanol can enrich the product.

Materials:

- Crude Nitroacetanilide product
- Ethanol
- Deionized Water
- Decolorizing charcoal (if necessary)

Procedure:

- Transfer the crude solid to an Erlenmeyer flask.
- Add a minimum amount of hot aqueous ethanol to dissolve the solid. The optimal ethanol-water ratio may need to be determined empirically.
- If the solution is colored, add a small amount of decolorizing charcoal and boil for a few minutes.
- Filter the hot solution by gravity to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the crystals of the less soluble p-nitroacetanilide by vacuum filtration.
- The filtrate will be enriched with the more soluble **2'-Nitroacetanilide**. To isolate **2'-Nitroacetanilide**, the solvent from the filtrate can be partially evaporated and the solution cooled again to yield a second crop of crystals which will be richer in the ortho isomer. For higher purity, column chromatography would be the preferred method.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For **2'-Nitroacetanilide**, characteristic signals would include those for the aromatic protons, the amide proton, and the methyl protons.
- ^{13}C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule.

2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in **2'-Nitroacetanilide**. Key vibrational frequencies to look for include:

- N-H stretching of the secondary amide.

- C=O stretching of the amide.
- N-O stretching of the nitro group.
- Aromatic C-H and C=C stretching.

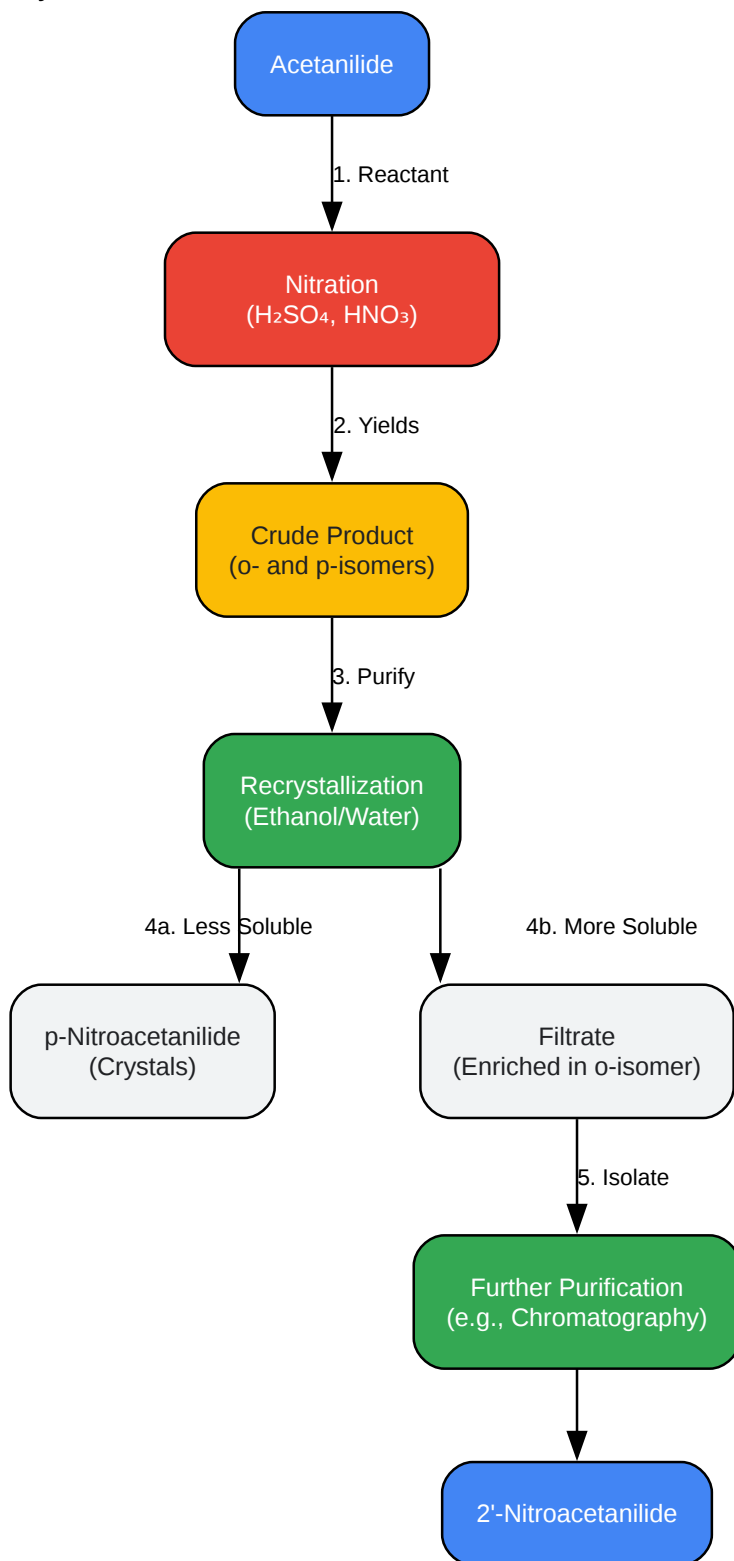
3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the molecular weight of **2'-Nitroacetanilide** (180.16 g/mol).

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of Nitroacetanilide isomers.

Synthesis and Purification of Nitroacetanilide Isomers

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